Carboxy-Amido-PEG5-N-Boc

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C21H40N2O10 |

|---|---|

Molekulargewicht |

480.5 g/mol |

IUPAC-Name |

4-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H40N2O10/c1-21(2,3)33-20(27)23-7-9-29-11-13-31-15-17-32-16-14-30-12-10-28-8-6-22-18(24)4-5-19(25)26/h4-17H2,1-3H3,(H,22,24)(H,23,27)(H,25,26) |

InChI-Schlüssel |

DFPMQWOUMYSGNC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Structure of Carboxy-Amido-PEG5-N-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure of Carboxy-Amido-PEG5-N-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This compound is frequently utilized in bioconjugation, drug delivery, and proteomics as a versatile spacer to link molecules of interest.

Core Molecular Structure

This compound is a linear molecule comprised of four distinct chemical moieties. Its structure is systematically designed to offer specific functionalities at each terminus, separated by a flexible, hydrophilic spacer. The constituent parts are a carboxylic acid group, an amide linkage, a polyethylene glycol chain with five repeating units (PEG5), and a Boc-protected amine.

The systematic name for this structure is tert-butyl (2-(2-(2-(2-(2-(3-carboxypropanamido)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate. The connectivity of the molecule is based on a succinamic acid core at one end, which provides the "Carboxy-Amido" functionality, linked to the PEGylated amine at the other end.

The key structural components are:

-

Carboxy Terminus (-COOH): One end of the molecule terminates in a carboxylic acid group. This functional group is readily activated for covalent bonding with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds.

-

Amide Linkage (-CONH-): Adjacent to the carboxylic acid is an amide bond. This linkage is part of the succinamic acid structure at the N-terminus of the PEG chain.

-

PEG5 Spacer (-(CH₂CH₂O)₅-): A hydrophilic chain of five ethylene (B1197577) glycol units forms the core of the linker. This PEG spacer enhances the solubility of the entire molecule and any conjugate in aqueous media, reduces aggregation, and can decrease the immunogenicity of attached biomolecules.

-

N-Boc Protected Amine (-NH-Boc): The other terminus of the linker features a primary amine that is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions to yield a free primary amine, which can then be used for subsequent conjugation reactions.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂₁H₄₀N₂O₁₀ |

| Molecular Weight | 480.55 g/mol |

| CAS Number | 1415145-86-6 |

Experimental Protocols

The provided information from chemical supplier descriptions does not include detailed experimental protocols. However, the general reactivity of the terminal groups is well-established:

-

Carboxylic Acid Activation: The terminal carboxylic acid can be reacted with primary amines in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable amide bond.

-

Boc Deprotection: The Boc-protected amine can be deprotected using mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to expose the primary amine for further functionalization.

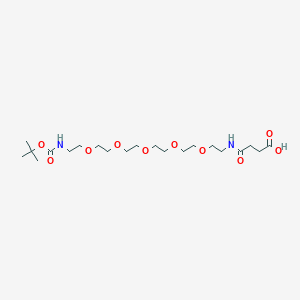

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound, highlighting the arrangement of its functional components.

Caption: 2D structure of this compound.

References

A Technical Guide to Carboxy-Amido-PEG5-N-Boc: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-Amido-PEG5-N-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker essential in the fields of bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This linker features a carboxylic acid group at one terminus and a tert-butyloxycarbonyl (Boc) protected primary amine at the other, separated by a five-unit PEG spacer. The PEG chain imparts hydrophilicity, which can enhance the solubility and stability of the resulting conjugates in aqueous media.[3][4] The orthogonal nature of its reactive groups allows for sequential and site-specific conjugation strategies.[5]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design.

| Property | Value | Reference(s) |

| Chemical Formula | C21H40N2O10 | [3] |

| Molecular Weight | 480.6 g/mol | [3] |

| CAS Number | 1415145-86-6 | [3] |

| Appearance | Solid or viscous liquid | [6] |

| Purity | Typically ≥98% | [3] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [3] |

| Storage Conditions | -20°C, desiccated | [3] |

Chemical Reactivity and Functional Groups

The utility of this compound stems from its two distinct functional groups:

-

Carboxylic Acid (-COOH): This group can be activated to react with primary amines on biomolecules (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[3] This reaction is typically facilitated by carbodiimide (B86325) chemistry, often using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability of the reactive intermediate.[7][8]

-

Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[9] It is stable under a variety of conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to yield a free primary amine.[9][10] This free amine can then be used for subsequent conjugation reactions.

The hydrophilic PEG5 spacer not only improves the solubility of the linker and its conjugates but also provides a flexible chain that can reduce steric hindrance between the conjugated molecules.[5][11]

Experimental Protocols

The following are detailed, representative methodologies for the key reactions involving this compound. These protocols are based on established procedures for similar heterobifunctional PEG linkers.

Amide Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group and its subsequent reaction with a primary amine-containing molecule.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Dissolve the amine-containing molecule in the Coupling Buffer to a known concentration (e.g., 1-10 mg/mL).

-

-

Activation of the Carboxylic Acid:

-

In a reaction vial, dissolve this compound in Activation Buffer.

-

Add a 1.5 to 2-fold molar excess of NHS (or Sulfo-NHS) followed by a 1.5 to 2-fold molar excess of EDC relative to the PEG linker.

-

Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.[12]

-

-

Conjugation to the Amine:

-

Immediately add the activated PEG linker solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker over the amine is a common starting point for protein labeling, though this should be optimized.[6]

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.

-

Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.[12]

-

Caption: Workflow for Amide Bond Formation.

Boc Group Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected PEG conjugate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene (B28343) (optional, for removal of residual TFA)

-

Saturated sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

Dissolve the Boc-protected PEG conjugate in DCM (e.g., at a concentration of 0.1 M).

-

Cool the solution to 0°C in an ice bath.

-

-

Deprotection:

-

Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[10]

-

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

(Optional) Co-evaporate with toluene (3 times) to remove residual TFA.

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

For neutralization to the free amine, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[10]

-

Caption: Workflow for Boc Deprotection.

Applications in Drug Development

This compound is a valuable tool in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens.[4] PEG linkers like this compound can be used to connect the drug to the antibody.[13] The hydrophilic nature of the PEG spacer can improve the solubility of the ADC, which is often a challenge with hydrophobic drug payloads, and potentially lead to improved pharmacokinetic profiles.[5]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[14][15] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The properties of this linker, such as its length, flexibility, and hydrophilicity, are critical for the formation of a stable ternary complex between the target protein and the E3 ligase, which is necessary for ubiquitination and subsequent degradation.[16] this compound provides a flexible and hydrophilic linker component for the synthesis and optimization of PROTACs.

Caption: PROTAC Mechanism of Action.

Conclusion

This compound is a versatile and valuable reagent for researchers in drug development and biotechnology. Its well-defined structure, hydrophilicity, and orthogonal reactive ends provide a robust platform for the synthesis of complex bioconjugates with potentially improved physicochemical and pharmacological properties. The representative protocols and workflows provided in this guide offer a starting point for the successful application of this linker in innovative therapeutic and diagnostic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]

- 4. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]

- 5. adcreview.com [adcreview.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. chempep.com [chempep.com]

- 12. benchchem.com [benchchem.com]

- 13. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]

- 14. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

Navigating the Solution: An In-depth Technical Guide to the Solubility of Carboxy-Amido-PEG5-N-Boc

For Researchers, Scientists, and Drug Development Professionals

The strategic application of Polyethylene (B3416737) Glycol (PEG) linkers in drug development and bioconjugation is pivotal for enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Among these, Carboxy-Amido-PEG5-N-Boc stands out as a versatile heterobifunctional linker. Its solubility is a critical parameter for its effective use in various reaction conditions. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, complete with detailed experimental protocols and a logical workflow for solubility determination.

Core Concepts: Understanding the Solubility of PEGylated Compounds

The solubility of this compound is dictated by its molecular structure, which features a hydrophilic polyethylene glycol (PEG) chain, a terminal carboxylic acid, and a Boc-protected amine. The PEG spacer, with its repeating ether units, readily forms hydrogen bonds with polar solvents, significantly enhancing aqueous solubility.[1][2][3][4][5] The terminal functional groups also contribute to the overall polarity and solubility profile of the molecule.

Inferred Solubility Profile of this compound

The following table summarizes the anticipated solubility of this compound based on data from closely related compounds such as Carboxy-Amido-PEG5-Amine and t-Boc-N-amido-PEG5-Azide.[1][6] It is expected that this compound will exhibit high solubility in a variety of polar aprotic and aqueous solvents.

| Solvent | Solvent Classification | Predicted Solubility | Rationale |

| Water | Polar Protic | Soluble | The hydrophilic PEG chain is expected to impart good water solubility.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Structurally similar PEGylated compounds demonstrate high solubility in DMSO.[1][6] |

| Dichloromethane (DCM) | Chlorinated | Soluble | The organic nature of the Boc group and the overall molecular structure suggest solubility in chlorinated solvents.[1][6] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Analogous PEG linkers are known to be soluble in DMF.[1] |

Experimental Protocol for Determining Solubility

For precise quantitative solubility data, the following experimental protocol is recommended. This method is adapted from established procedures for determining the solubility of small molecule PEG derivatives.

Objective: To quantitatively determine the solubility of this compound in a selection of solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, DMSO, DCM, DMF)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or rotator

-

Microcentrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)) or a UV-Vis Spectrophotometer if a suitable chromophore is present or can be derivatized.

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh a predetermined amount of this compound (e.g., 10 mg) into a series of small, sealable vials.

-

Add a measured volume of the selected solvent (e.g., 1 mL) to each vial.

-

Tightly cap the vials and vortex vigorously for 2-3 minutes to promote dissolution.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium and ensure saturation.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, visually inspect the vials for any undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 12,000 x g) for 15 minutes to pellet any remaining solid material.

-

-

Quantitative Analysis of the Supernatant:

-

Carefully collect a precise aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-CAD) to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standards of known concentrations of this compound to accurately quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated supernatant by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there isn't a biological signaling pathway to depict. However, a diagram illustrating the logical relationship between the molecular structure of this compound and its resulting solubility in different solvent types can be conceptualized.

Caption: Factors influencing the solubility of this compound.

This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding and practical framework for assessing the solubility of this compound. By leveraging the provided inferred data and detailed experimental protocols, users can confidently incorporate this versatile linker into their research and development workflows.

References

- 1. Carboxy-Amido-PEG5-Amine | BroadPharm [broadpharm.com]

- 2. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]

- 5. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]

- 6. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]

In-Depth Technical Guide to Carboxy-Amido-PEG5-N-Boc in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action and application of Carboxy-Amido-PEG5-N-Boc, a heterobifunctional crosslinker, in the field of bioconjugation.

Core Concepts: Structure and Functionality

This compound is a versatile crosslinking reagent employed to covalently link two molecules. Its structure consists of three key components:

-

A Carboxylic Acid Group (-COOH): This functional group is reactive towards primary amines (-NH2), which are abundantly present in biomolecules such as proteins (on lysine (B10760008) residues and the N-terminus).[1][2][3]

-

A Boc-Protected Amine Group (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. This protection prevents the amine from participating in unwanted side reactions. The Boc group can be efficiently removed under acidic conditions to expose the primary amine for subsequent conjugation steps.

-

A Polyethylene Glycol (PEG) Spacer (PEG5): The PEG spacer consists of five repeating ethylene (B1197577) glycol units. This hydrophilic chain enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, a critical feature when working with biological molecules.[1][2][3] The PEG spacer also provides a flexible linker arm between the conjugated molecules.

The heterobifunctional nature of this crosslinker, possessing two different reactive groups, allows for a controlled, stepwise conjugation strategy. This is particularly advantageous in complex bioconjugation schemes, such as in the development of antibody-drug conjugates (ADCs) or the surface modification of nanoparticles.

Mechanism of Action in Bioconjugation

The application of this compound in bioconjugation typically involves a two-stage process:

Stage 1: Amide Bond Formation via Carboxyl Group Activation

The carboxylic acid terminus of the linker is first activated to facilitate its reaction with a primary amine on the target biomolecule (e.g., a protein, peptide, or amine-modified surface). The most common activation method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The mechanism proceeds as follows:

-

Activation of the Carboxyl Group: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions. NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This two-step process improves the efficiency of the conjugation reaction.

-

Nucleophilic Attack by the Amine: The primary amine of the target biomolecule performs a nucleophilic attack on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.

Stage 2: Deprotection of the Boc Group and Subsequent Conjugation

Once the first conjugation is complete, the Boc-protected amine at the other end of the PEG linker can be deprotected to reveal a primary amine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).

The deprotection mechanism involves the acid-catalyzed cleavage of the carbamate (B1207046) bond, releasing the free amine, carbon dioxide, and isobutylene.

The newly exposed amine is then available for a second conjugation reaction, for example, with a carboxyl-containing molecule (using EDC/NHS chemistry), an NHS ester, or an aldehyde (via reductive amination).

Quantitative Data

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables summarize typical data for the key reactions involved in its use, based on studies with similar heterobifunctional PEG linkers.

Table 1: Typical Yields for EDC/NHS Mediated Amide Bond Formation

| Biomolecule | Molar Ratio (Linker:Biomolecule) | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |

| Protein | 10:1 - 20:1 | 2 - 4 | 25 | 60 - 80 |

| Peptide | 1.5:1 - 5:1 | 1 - 2 | 25 | 70 - 90 |

| Amine-modified Surface | Excess | 4 - 12 | 25 | > 90 (surface coverage) |

Table 2: Conditions and Efficiency of Boc Deprotection

| Acid | Concentration | Solvent | Reaction Time | Temperature (°C) | Typical Deprotection Efficiency (%) |

| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0 - 25 | > 95 |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 1 - 4 hours | 25 | > 95 |

Table 3: Stability of the Formed Amide Bond

| Condition | pH | Temperature (°C) | Half-life |

| Physiological Buffer | 7.4 | 37 | > 1 year |

| Acidic Buffer | 2.0 | 37 | Several weeks to months |

| Basic Buffer | 9.0 | 37 | Several weeks to months |

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: EDC/NHS Activation of this compound and Conjugation to a Protein

Materials:

-

This compound

-

Protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography column)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in the Activation Buffer to a final concentration of 10 mg/mL.

-

Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in the Activation Buffer immediately before use.

-

-

Activation of the Linker:

-

To the this compound solution, add a 1.5-fold molar excess of both EDC and NHS.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation to the Protein:

-

Immediately add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is recommended as a starting point.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the protein conjugate using size-exclusion chromatography to remove excess linker and reaction byproducts.

-

Monitor the purification process by measuring the absorbance at 280 nm.

-

-

Characterization:

-

Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight.

-

Use mass spectrometry to determine the degree of labeling (number of linkers per protein).

-

Protocol 2: Boc Deprotection of the PEGylated Conjugate

Materials:

-

Boc-protected PEGylated conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

Dissolve the Boc-protected conjugate in DCM (e.g., 10 mg/mL).

-

Cool the solution to 0°C in an ice bath.

-

-

Deprotection:

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2-5% v/v).

-

Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-2 hours).

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected conjugate.

-

-

Purification (if necessary):

-

The deprotected conjugate can be further purified by chromatography if needed.

-

Visualization of Key Processes

This in-depth guide provides a foundational understanding of the mechanism and application of this compound in bioconjugation. For specific applications, optimization of the reaction conditions is recommended to achieve the desired conjugation efficiency and product purity.

References

The Strategic Role of the PEG5 Spacer in Carboxy-Amido-PEG5-N-Boc: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced biotherapeutics, the precise covalent linkage of molecules is paramount to efficacy and safety. Heterobifunctional linkers are critical tools in this endeavor, and among them, Carboxy-Amido-PEG5-N-Boc has emerged as a versatile building block. This technical guide delves into the core of this linker, focusing on the integral role of its polyethylene (B3416737) glycol (PEG) spacer, specifically a discrete chain of five ethylene (B1197577) glycol units (PEG5).

This compound is a chemical entity featuring a terminal carboxylic acid, an amide linkage, a PEG5 spacer, and a tert-butyloxycarbonyl (Boc)-protected amine.[1][2] This architecture allows for the sequential and controlled conjugation of two different molecules. The hydrophilic PEG5 spacer is not merely a passive connector; it actively modulates the physicochemical and pharmacokinetic properties of the resulting bioconjugate, making it a key component in the design of sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4][5]

Physicochemical Properties of this compound

The defining characteristic of the PEG5 spacer is its hydrophilicity, which imparts several beneficial properties to the linker and the subsequent conjugate.

| Property | Description |

| Molecular Formula | C21H40N2O10[1] |

| Molecular Weight | 480.6 g/mol [1] |

| Solubility | Soluble in water, DMSO, DCM, and DMF[1][6] |

| Purity | Typically ≥98%[1] |

| Storage | Recommended at -20°C[1] |

The Multifaceted Role of the PEG5 Spacer

The inclusion of a discrete PEG5 spacer offers a strategic advantage in the design of bioconjugates, influencing everything from solubility to in vivo performance.

Enhanced Solubility and Reduced Aggregation

Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation, posing challenges during manufacturing and potentially leading to rapid clearance and immunogenicity in vivo.[7] The hydrophilic PEG5 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation.[3][7] This is particularly crucial for developing ADCs with higher drug-to-antibody ratios (DARs).[7]

Improved Pharmacokinetics

PEGylation is a well-established strategy for improving the pharmacokinetic profile of therapeutic agents.[7] The PEG5 spacer, although relatively short, contributes to an increased hydrodynamic radius of the bioconjugate. This can lead to reduced renal clearance and a longer plasma half-life, allowing for greater accumulation of the therapeutic in the target tissue.[7][8]

Biocompatibility and Reduced Immunogenicity

PEG is known for its biocompatibility and low immunogenicity.[3] The PEG5 spacer can help to shield the conjugated molecule from the host's immune system, potentially reducing the risk of an immune response against the therapeutic agent.[7]

Precise and Flexible Spacing

The defined length of the PEG5 spacer provides a precise and flexible connection between the two conjugated molecules. This is critical for overcoming steric hindrance and ensuring that both components of the conjugate can effectively interact with their respective targets.[3]

Quantitative Impact of PEG Spacer Length on ADC Performance

While data specifically for a PEG5 spacer is not always available in comparative studies, the following tables summarize findings on the effect of varying PEG linker lengths on key ADC parameters. This data provides a strong indication of the expected impact of a PEG5 spacer.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| Molecule | PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |

| Non-binding IgG-MMAE (DAR 8) | No PEG | ~8.5 | 1.0 | [9] |

| Non-binding IgG-MMAE (DAR 8) | PEG2 | ~6.0 | 0.7 | [9] |

| Non-binding IgG-MMAE (DAR 8) | PEG4 | ~4.5 | 0.5 | [9] |

| Non-binding IgG-MMAE (DAR 8) | PEG8 | ~2.5 | 0.3 | [9] |

| Non-binding IgG-MMAE (DAR 8) | PEG12 | ~2.0 | 0.2 | [9] |

| Non-binding IgG-MMAE (DAR 8) | PEG24 | ~2.0 | 0.2 | [9] |

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[9]

Table 2: Impact of PEG Spacer Length on In Vivo Half-Life

| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |

| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | [8] |

| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | [8] |

| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | [8] |

Experimental Protocols

The utility of this compound lies in its two distinct reactive handles, which allow for a controlled, stepwise conjugation strategy. The following are detailed, representative protocols for the key chemical transformations.

Protocol 1: Boc Deprotection of the Amine Terminus

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Nitrogen or Argon atmosphere

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The product will be the TFA salt of the deprotected amine.

-

The crude product can be used directly in the next step or purified further if necessary.

Protocol 2: Amide Bond Formation via EDC/NHS Coupling

This protocol details the conjugation of the carboxylic acid terminus of the linker to a primary amine-containing molecule (e.g., a protein or small molecule).

Materials:

-

Carboxy-Amido-PEG5-NH2 (from Protocol 1, as the TFA salt) or the Boc-protected form if the other molecule has a carboxyl group.

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5

-

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the carboxyl-containing component (either the linker or the target molecule) in Activation Buffer to a suitable concentration (e.g., 10-20 mg/mL).

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in either Activation Buffer or anhydrous DMF/DMSO immediately before use.

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

-

Activation of Carboxylic Acid:

-

To the solution of the carboxyl-containing component, add a 2 to 5-fold molar excess of both EDC and NHS from the stock solutions.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation to Amine-Containing Molecule:

-

Adjust the pH of the activated solution to 7.2-7.5 by adding Coupling Buffer.

-

Immediately add the amine-containing molecule to the activated solution. A 1.1 to 1.5-fold molar excess of the activated carboxyl component is typically used.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the resulting conjugate using an appropriate method such as SEC or dialysis to remove excess reagents and byproducts.

-

Visualizing Workflows and Mechanisms

Experimental Workflow for Bioconjugation

Caption: Stepwise conjugation workflow using this compound.

Generalized Signaling Pathway for an Antibody-Drug Conjugate (ADC)

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.

Conclusion

The this compound linker is a powerful tool in modern drug development, and the integral PEG5 spacer plays a crucial role in its functionality. By enhancing solubility, improving pharmacokinetic properties, and providing a flexible, biocompatible connection, the PEG5 spacer enables the creation of more effective and safer biotherapeutics. The strategic selection of this and similar PEGylated linkers, guided by the quantitative data and experimental principles outlined in this guide, is essential for the rational design of next-generation ADCs, PROTACs, and other targeted therapies.

References

- 1. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. Carboxy-Amido-PEG5-Amine | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Strategic Application of Boc Protecting Groups in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex biomolecules and advanced drug delivery systems. Its application in conjunction with polyethylene (B3416737) glycol (PEG) linkers offers a powerful strategy for the controlled, stepwise assembly of bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of the chemistry, applications, and methodologies associated with Boc-protected PEG linkers.

Core Principles of the Boc Protecting Group in PEGylation

The Boc group is an acid-labile protecting group for amines. Its utility in PEG linkers stems from its robust stability under a wide range of conditions, including basic and nucleophilic environments, and its clean, quantitative removal under mild acidic conditions. This orthogonality allows for selective manipulation of functional groups during a multi-step synthesis.[1][2]

Key Advantages:

-

Orthogonal Protection: The Boc group is stable to the basic conditions often used for other protecting groups like Fmoc, enabling sequential deprotection strategies.[1]

-

Mild Deprotection: Removal is typically achieved with mild acids like trifluoroacetic acid (TFA), preserving other acid-sensitive functionalities within the molecule.[3][4]

-

Enhanced Solubility and Pharmacokinetics: The incorporation of a PEG spacer improves the solubility and in vivo stability of the final conjugate, prolongs circulation half-life, and can reduce immunogenicity.[5][]

Boc-protected PEG linkers are heterobifunctional, possessing the protected amine at one terminus and a second reactive group at the other. This second group can be a carboxylic acid, NHS ester, alkyne, azide, or other functionality, allowing for a wide array of conjugation chemistries.[5][7]

Data Presentation: Commercially Available Boc-PEG Linkers and Reaction Conditions

A variety of Boc-protected PEG linkers are commercially available, offering flexibility in linker length and terminal functionality. The choice of linker is critical for optimizing the physicochemical properties and biological activity of the final conjugate.

| Product Name | Terminal Functional Group | Purity | Notes |

| t-Boc-N-amido-PEGn-acid | Carboxylic Acid | ≥95-98% | For amide bond formation via EDC/NHS chemistry.[4][8] |

| t-Boc-N-amido-PEGn-NHS ester | N-Hydroxysuccinimide Ester | ≥95% | Reactive towards primary amines.[9][10] |

| t-Boc-N-amido-PEGn-amine | Amine | ≥98% | Provides a nucleophilic amine after deprotection of the other terminus.[11] |

| t-Boc-N-amido-PEGn-azide | Azide | ≥95% | For "click chemistry" (CuAAC or SPAAC). |

| t-Boc-N-amido-PEGn-alkyne | Alkyne | ≥95% | For "click chemistry" (CuAAC or SPAAC). |

| t-Boc-N-amido-PEGn-alcohol | Hydroxyl | ≥95% | Can be further functionalized, e.g., to an alkyl bromide.[12] |

Note: 'n' denotes the number of PEG units, which can vary.

Boc Group Stability and Deprotection Conditions:

The stability of the Boc group is paramount for its successful application. While highly stable under basic and neutral conditions, it is readily cleaved by acids.

| Condition | Reagent/Solvent | Temp. | Time | Yield/Efficiency | Notes |

| Protection | (Boc)₂O, Base (e.g., DIPEA, NaHCO₃), Solvent (e.g., DCM, Dioxane/Water) | RT | 3-12 h | >90% (often quantitative) | Reaction is typically high-yielding.[2][13] |

| Deprotection | 20-50% TFA in DCM | 0 °C to RT | 0.5-2 h | >95% (often quantitative) | Standard and highly efficient method.[3] |

| Deprotection | 4M HCl in Dioxane | RT | 1-4 h | High | Alternative to TFA. |

| Stability | Basic Conditions (e.g., pH 8-10) | RT | 24 h+ | Stable | The Boc group is stable to bases like piperidine (B6355638) used for Fmoc removal.[1] |

| Stability | Nucleophiles | RT | - | Stable | Resistant to common nucleophiles used in synthesis.[1] |

Experimental Protocols

Protocol for Boc Protection of an Amine-Terminated PEG Linker

This protocol describes a general procedure for the protection of a primary amine on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

-

Amine-terminated PEG (e.g., H₂N-PEG-COOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or a Dioxane/Water mixture

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Centrifuge (if using precipitation for purification)

Procedure:

-

Dissolve the amine-terminated PEG derivative (1.0 eq) in DCM (or a suitable solvent mixture) in a round-bottom flask.[2]

-

Add a base, such as DIPEA (3.0 eq) or NaHCO₃, to the solution.[2]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5-2.0 eq) to the reaction mixture.[2]

-

Stir the reaction at room temperature for 3 to 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material. A Kaiser test can be used to detect the presence of free primary amines; a negative test indicates the reaction is complete.[2]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the product. One common method is to precipitate the Boc-protected PEG by adding the concentrated mixture to cold diethyl ether. The precipitate can then be collected by centrifugation or filtration.[2]

-

Wash the product with cold diethyl ether to remove excess reagents.

-

Dry the final product, Boc-NH-PEG-COOH, under vacuum. Characterize by NMR and MS. The expected yield is typically high to quantitative.[2]

Protocol for Acid-Mediated Boc Deprotection

This protocol outlines the standard procedure for removing the Boc group to reveal the primary amine.

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Toluene (B28343) (for co-evaporation)

-

Scavengers (optional, e.g., triisopropylsilane (B1312306) (TIS))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker (1.0 eq) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[3]

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate contains sensitive functionalities prone to alkylation by the tert-butyl cation, add a scavenger like TIS (2.5-5% v/v).[3]

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[3]

-

Monitor the reaction by TLC or LC-MS. The deprotected product will be more polar and have a lower Rf value than the starting material.

-

Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

-

To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[3]

-

The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step or further purified.

-

For neutralization to the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]

Protocol for Amide Bond Formation using a Boc-PEG-NHS Ester

This protocol describes the conjugation of a Boc-protected PEG-NHS ester to a protein.

Materials:

-

Protein containing primary amines (e.g., lysine (B10760008) residues)

-

Boc-NH-PEG-NHS ester

-

Amine-free buffer (e.g., PBS, pH 7.2-8.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the protein solution in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable buffer.

-

Immediately before use, dissolve the Boc-NH-PEG-NHS ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

-

Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight.

-

Purify the conjugate to remove unreacted PEG linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

-

The resulting conjugate can be characterized by SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry.

Mandatory Visualizations

Logical and Experimental Workflows

The following diagrams illustrate key workflows involving Boc-protected PEG linkers.

Caption: Workflow for the Boc protection of an amine-terminated PEG linker.

Caption: Experimental workflow for the Boc deprotection of a PEG linker.

Signaling and Drug Delivery Pathways

Boc-protected PEG linkers are instrumental in the construction of targeted therapies like Antibody-Drug Conjugates (ADCs). The following diagram illustrates the general mechanism of action for an ADC.

Caption: General mechanism of ADC action via receptor-mediated endocytosis.[][15][16]

Conclusion

The Boc protecting group, when integrated into PEG linkers, provides an invaluable tool for the sophisticated construction of bioconjugates and drug delivery systems. Its robust nature, combined with the ease of its selective removal, facilitates orthogonal synthesis strategies that are essential for the development of next-generation therapeutics. The detailed protocols and workflows presented in this guide offer a practical framework for researchers and scientists to harness the full potential of Boc-protected PEG linkers in their drug development endeavors.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]

- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 8. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]

- 9. medkoo.com [medkoo.com]

- 10. t-Boc-N-Amido-PEG4-NHS ester | CAS: 859230-20-9 | AxisPharm [axispharm.com]

- 11. t-Boc-N-amido-PEG11-amine, 198227-38-2 | BroadPharm [broadpharm.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Carboxy-Amido-PEG5-N-Boc: Applications in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxy-Amido-PEG5-N-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in biomedical research and drug development. Its unique structure, featuring a carboxylic acid at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a five-unit PEG chain, offers researchers a versatile platform for the synthesis of complex bioconjugates.[][2][3] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecules, while the orthogonal reactive ends allow for controlled, sequential conjugation strategies. This technical guide provides an in-depth overview of the core applications of this compound, including detailed experimental protocols, quantitative data summaries for representative applications, and visualizations of key workflows and signaling pathways.

Core Properties and Chemical Reactivity

This compound is characterized by its two distinct functional groups, which can be selectively addressed in chemical reactions. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[2][3] The Boc-protected amine remains inert during this process and can be subsequently deprotected under mild acidic conditions to reveal a primary amine, which is then available for further conjugation.[][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H40N2O10 | [3] |

| Molecular Weight | 480.55 g/mol | [3] |

| CAS Number | 1415145-86-6 | [3] |

| Purity | Typically >95% | [3][4] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [3][5] |

| Storage | Recommended at -20°C | [3][5] |

Key Applications in Biomedical Research

The unique properties of this compound make it a versatile tool for a range of biomedical applications, including the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the functionalization of nanoparticles for drug delivery.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic payload to an antibody. The PEG spacer can improve the solubility and stability of the ADC and influence its pharmacokinetic profile.[6]

Illustrative Workflow for ADC Synthesis:

Table 2: Representative Data for PEGylated ADCs

| Parameter | Value | Reference |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | [7] |

| In Vitro Cytotoxicity (IC50) | 0.5 - 1.0 nM (HER2-positive cells) | [6] |

| Plasma Clearance (mL/h/kg) | ~0.25 | [6] |

| Mean Residence Time (in vivo) | ~60 hours | [6] |

| Note: This data is illustrative and based on trends observed for ADCs with similar PEG linkers.[6] |

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand. The PEG chain enhances solubility and can influence the formation of the ternary complex.[8][9][]

Table 3: Representative Data for PEGylated PROTACs

| Parameter | Value | Reference |

| Degradation Concentration (DC50) | 10 - 100 nM | [9] (Illustrative) |

| Maximum Degradation (Dmax) | > 90% | [9] (Illustrative) |

| Aqueous Solubility | Enhanced compared to non-PEGylated counterparts | [9] (Illustrative) |

| Note: This data is illustrative and based on general trends for PEGylated PROTACs.[9] |

Nanoparticle Functionalization

This compound can be used to modify the surface of nanoparticles to improve their biocompatibility, reduce non-specific protein adsorption, and enable the attachment of targeting ligands or therapeutic agents.[11]

Table 4: Representative Data for PEGylated Nanoparticles

| Parameter | Value | Reference |

| Drug Loading Capacity | 5 - 15% (w/w) | [11] (Illustrative) |

| Encapsulation Efficiency | > 80% | [11] (Illustrative) |

| Zeta Potential | Near-neutral | [11] (Illustrative) |

| In vivo Circulation Half-life | Significantly increased | [11] (Illustrative) |

| Note: This data is illustrative and based on general trends for PEGylated nanoparticles.[11] |

Detailed Experimental Protocols

Protocol for EDC/NHS Coupling of Carboxylic Acid

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.2-8.0

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add 1.5 equivalents of EDC and 1.1 equivalents of NHS.

-

Stir the reaction mixture at room temperature for 15-30 minutes.

-

-

Coupling to Amine:

-

Dissolve the amine-containing molecule in PBS (pH 7.2-8.0).

-

Add the activated linker solution to the amine solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the conjugate using dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC).

-

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal a primary amine.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Deprotection Reaction:

-

Dissolve the Boc-protected conjugate in DCM.

-

Add an equal volume of TFA (to create a 50% TFA/DCM solution).

-

Stir the reaction at room temperature for 30-60 minutes.

-

-

Work-up:

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can often be used directly in the next step.

-

Alternatively, neutralize the salt with a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Conclusion

This compound is a highly versatile and valuable tool in modern biomedical research. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal reactive groups, facilitates the controlled synthesis of sophisticated bioconjugates. The applications in ADCs, PROTACs, and nanoparticle functionalization highlight its potential to contribute to the development of next-generation therapeutics and diagnostics. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this versatile linker into their research endeavors.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]

- 4. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]

- 5. Carboxy-Amido-PEG5-Amine | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Carboxy-Amido-PEG5-N-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

This guide provides a comprehensive overview of Carboxy-Amido-PEG5-N-Boc, a versatile heterobifunctional crosslinker widely employed in bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental protocols, and applications.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring two distinct functional groups at its termini: a carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected primary amine.[1] This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules. The central PEG chain, consisting of five ethylene (B1197577) glycol units, is a hydrophilic spacer that enhances the solubility and stability of the resulting conjugate in aqueous media.[1][2] This property is particularly advantageous when working with hydrophobic molecules, as it can mitigate aggregation and improve pharmacokinetic profiles.[3][4]

The terminal carboxylic acid can be activated to react with primary amines on a target molecule, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond.[2] The Boc protecting group on the other end provides an orthogonal handle; it is stable under the conditions of the initial conjugation but can be readily removed under mild acidic conditions to reveal a primary amine, which is then available for a second conjugation reaction.[1]

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its integrity and reactivity.

| Property | Value | Citation(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1415145-86-6 | [1][5] |

| Molecular Formula | C21H40N2O10 | [1] |

| Molecular Weight | 480.55 g/mol | [1][5] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [6] |

| Solubility | Soluble in water, DMSO, DCM, and DMF | [1][7] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [1][7] |

| Handling Precautions | Avoid breathing dust. Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. Wash thoroughly after handling. | [8] |

Core Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of complex bioconjugates.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[9] PEG linkers, such as this compound, are increasingly used to:

-

Enhance Hydrophilicity: Many cytotoxic drugs are hydrophobic. The PEG spacer improves the overall solubility of the ADC, reducing the risk of aggregation, especially at high drug-to-antibody ratios (DARs).[3]

-

Improve Pharmacokinetics: The hydrophilic PEG chain can create a "hydration shell" around the payload, which can reduce renal clearance and prolong the plasma half-life of the ADC, leading to greater accumulation in the tumor.[10]

-

Provide a Defined Spacer: The discrete length of the PEG5 linker provides a well-defined distance between the antibody and the drug, which can be important for optimizing steric hindrance and interaction with the target antigen.[3]

PROTACs and Other Bioconjugates

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the efficacy of the PROTAC. The defined length and hydrophilicity of this compound make it a suitable candidate for optimizing the spatial orientation and physicochemical properties of PROTACs.

Experimental Protocols

The following are detailed protocols for the key steps involved in using this compound for bioconjugation.

Activation of the Carboxylic Acid Moiety (EDC/NHS Coupling)

This protocol describes the activation of the carboxylic acid group of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.[11]

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

Procedure:

-

Dissolution: Dissolve this compound in anhydrous DMF or DMSO.

-

Addition of NHS: Add 1.1 equivalents of NHS or Sulfo-NHS to the solution.

-

Addition of EDC: Add 1.1 equivalents of EDC to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]

Conjugation to an Amine-Containing Molecule

This protocol outlines the conjugation of the activated this compound-NHS ester to a molecule containing a primary amine (e.g., an antibody).[11]

Materials:

-

Activated this compound-NHS ester solution

-

Amine-containing molecule (e.g., antibody) in a suitable buffer

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M Sodium Bicarbonate buffer, pH 8.5.[11][12]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[11]

Procedure:

-

Buffer Exchange (if necessary): Ensure the amine-containing molecule is in a buffer free of primary amines (e.g., Tris). If necessary, perform a buffer exchange into the Coupling Buffer.

-

Conjugation: Add the activated this compound-NHS ester solution to the amine-containing molecule solution. The molar ratio of the NHS ester to the target molecule may need to be optimized.[11]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[11]

-

Quenching: Quench any unreacted NHS ester by adding the Quenching Buffer.[11]

-

Purification: Purify the resulting conjugate to remove unreacted linker and byproducts using methods such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography.[]

Boc Deprotection to Reveal the Terminal Amine

This protocol describes the removal of the t-Boc protecting group under acidic conditions to expose the primary amine for subsequent conjugation.[11]

Materials:

-

Boc-protected conjugate

-

Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in dioxane.[11]

-

Cold diethyl ether

-

Suitable buffer for resuspension (e.g., PBS, pH 7.4)

Procedure:

-

Dissolution: Dissolve the Boc-protected conjugate in an appropriate organic solvent such as DCM or dioxane.[11]

-

Acid Treatment: Add the Deprotection Solution to the dissolved conjugate.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[11]

-

Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base (e.g., triethylamine (B128534) or DIPEA) to yield the free amine.[11] For protein conjugates, precipitate the deprotected protein by adding cold diethyl ether, centrifuge to pellet the protein, and wash the pellet with cold diethyl ether to remove residual TFA.[14]

-

Resuspension: Air-dry the protein pellet and resuspend the deprotected PEGylated protein in a suitable buffer.[14]

Data Presentation: Impact of PEG Linker Length on ADC Properties

The length of the PEG linker can significantly influence the pharmacokinetic and cytotoxic properties of an ADC. The following tables summarize comparative data from various studies. While not specific to a PEG5 linker, these data illustrate the general trends observed with varying PEG chain lengths.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| Linker Type | Clearance Rate | Half-life (t½) | Citation(s) |

| No PEG | High | Short | [15] |

| Short PEG (e.g., PEG4) | Moderate | Moderate | [15] |

| Long PEG (e.g., PEG10, PEG24) | Low | Long | [15][16] |

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs

| Cell Line | Linker Type | IC50 (ng/mL) | Citation(s) |

| HER2-positive (e.g., SK-BR-3) | No PEG | Potent | [15][17] |

| HER2-positive (e.g., SK-BR-3) | PEG4 | Slightly Reduced Potency | [15] |

| HER2-positive (e.g., SK-BR-3) | PEG10 | Reduced Potency | [15] |

Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used. The data presented here is for illustrative purposes to show a potential trend.

Table 3: Stability of PEGylated Peptides in Human Plasma

| Peptide Conjugate | % Intact after 24h in Human Plasma | Citation(s) |

| Non-PEGylated Peptide | < 20% | [18] |

| PEG5-linked Peptide | > 80% | [18] |

Mandatory Visualizations

Experimental Workflow for ADC Synthesis

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Cellular Uptake and Payload Delivery Pathway of an ADC

Caption: Cellular mechanism of action for a typical Antibody-Drug Conjugate (ADC).

References

- 1. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. search.library.uvic.ca [search.library.uvic.ca]

- 5. This compound CAS#: 1415145-86-6 [m.chemicalbook.com]

- 6. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]

- 7. Carboxy-Amido-PEG5-Amine | BroadPharm [broadpharm.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carboxy-Amido-PEG5-N-Boc in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide synthesis and drug delivery, the use of polyethylene (B3416737) glycol (PEG) linkers has become a cornerstone for enhancing the therapeutic properties of peptides. Carboxy-Amido-PEG5-N-Boc is a heterobifunctional PEG linker that offers a versatile platform for conjugating peptides to other molecules or surfaces. Its structure comprises a carboxylic acid group for amide bond formation, a stable amide linkage, a five-unit polyethylene glycol spacer for increased hydrophilicity, and a tert-butyloxycarbonyl (Boc)-protected amine, providing an orthogonal handle for further modifications.[1][2] This guide provides a comprehensive overview of this compound for beginners in peptide synthesis, detailing its properties, applications, and the experimental protocols for its use.

Core Concepts

The utility of this compound in peptide synthesis revolves around several key chemical principles:

-

Solid-Phase Peptide Synthesis (SPPS): This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin). This method simplifies the purification process as excess reagents and byproducts can be washed away after each step.[3]

-

PEGylation: The covalent attachment of PEG chains to molecules, particularly peptides and proteins, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. PEGylation can increase a drug's half-life, improve its solubility, and reduce its immunogenicity.[4]

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis. It is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[2] This allows for the selective deprotection and subsequent modification of the amine group.

-

Amide Bond Formation: The carboxylic acid moiety of the linker can be activated to react with primary amines, forming a stable amide bond. This is a fundamental reaction in peptide synthesis and conjugation.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C21H40N2O10 | [1] |

| Molecular Weight | 480.55 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, DMF | [1] |

| Purity | >95% | [1] |

Experimental Protocols

The following protocols provide a step-by-step guide for the use of this compound in the solid-phase synthesis of a PEGylated peptide.

Protocol 1: Coupling of this compound to an Amino-Functionalized Resin

This protocol describes the initial step of attaching the linker to a solid support, such as an amino-functionalized resin (e.g., Rink Amide resin).

Materials:

-

Amino-functionalized resin (e.g., Rink Amide resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

Procedure:

-

Swell the amino-functionalized resin in DMF for 30 minutes in a reaction vessel.

-

If the resin is Fmoc-protected, deprotect the terminal amine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Dissolve this compound (2 equivalents relative to the resin loading), DIC (2 eq.), and HOBt (2 eq.) in DMF.

-

Add the solution to the swollen and deprotected resin.

-

Agitate the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction completion using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

-

Wash the resin sequentially with DMF, DCM, and methanol, and then dry under vacuum.

Protocol 2: Boc Deprotection of the PEG-Linker

This protocol outlines the removal of the Boc protecting group from the terminal amine of the PEG linker.

Materials:

-

Boc-protected PEGylated resin from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (as a scavenger)

Procedure:

-

Swell the Boc-protected PEGylated resin in DCM for 30 minutes.

-

Prepare a deprotection solution of 50% TFA in DCM with 2.5% TIS.

-

Treat the resin with the deprotection solution for 30 minutes at room temperature.

-

Wash the resin thoroughly with DCM to remove excess TFA and byproducts.

-

Neutralize the resin with a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF.

-

Wash the resin with DMF and DCM and proceed with the first amino acid coupling.

Protocol 3: Solid-Phase Peptide Synthesis on the PEGylated Resin

This protocol describes the elongation of the peptide chain on the deprotected PEGylated resin using standard Fmoc-based SPPS.

Materials:

-

Deprotected PEGylated resin from Protocol 2

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

-

DIPEA

-

DMF

-

Piperidine solution (20% in DMF)

Procedure:

-

Coupling: Dissolve the first Fmoc-amino acid (3 eq.), a coupling reagent (e.g., HBTU, 3 eq.), and DIPEA (6 eq.) in DMF. Add this solution to the resin and react for 1-2 hours. Monitor with a Kaiser test. Wash the resin.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added amino acid. Wash the resin.

-

Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.

Protocol 4: Cleavage of the PEGylated Peptide from the Resin

This protocol details the final step of cleaving the synthesized peptide from the solid support.

Materials:

-

Fully synthesized PEGylated peptide on resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

Procedure:

-

Wash the resin with DCM and dry it thoroughly.

-

Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

Quantitative Data

The following tables present representative quantitative data for the synthesis and characterization of a model PEGylated peptide (e.g., PEG5-RGD) using this compound.

Table 1: Resin Loading and Coupling Efficiency

| Step | Parameter | Value | Method of Determination |

| 1 | Initial Resin Loading | 0.5 mmol/g | Manufacturer's Specification |

| 2 | Linker Coupling Efficiency | >99% | Kaiser Test |

| 3 | First Amino Acid Coupling Efficiency | >98% | Kaiser Test |

| 4 | Overall Peptide Synthesis Yield (crude) | 85% | Gravimetric analysis |

Table 2: Characterization of the Final PEGylated Peptide

| Analysis | Parameter | Result |

| Mass Spectrometry (ESI-MS) | Expected Mass [M+H]+ | 1034.1 Da |

| Observed Mass [M+H]+ | 1034.2 Da | |